Product packaging for Bis-A-tda(Cat. No.:CAS No. 26907-37-9)

Bis-A-tda

Cat. No.: B146727
CAS No.: 26907-37-9
M. Wt: 214.3 g/mol
InChI Key: WMAHFAYLCMTHCB-UHFFFAOYSA-N
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Description

Conceptual Framework and Nomenclature Considerations within Complex Organic Systems

The chemical compound known as Bis-A-tda is formally named N,N'-bis(1,3,4-thiadiazol-2-yl)methanediamine. nih.gov This systematic name provides a clear description of its molecular structure, indicating the presence of two identical 1,3,4-thiadiazol-2-yl groups linked by a methanediamine (B1196670) (-NH-CH2-NH-) bridge. The use of the prefix "bis-" in chemical nomenclature is a standard practice to denote the presence of two identical ligands or groups attached to a central atom or linking structure, particularly when the ligand or group name itself contains a numerical prefix or is considered complex. fiveable.meallen.instackexchange.comlibretexts.orgquora.com This convention helps to avoid ambiguity that could arise from using simpler prefixes like "di-". stackexchange.comlibretexts.org In the case of this compound, "bis-" clearly indicates that two 1,3,4-thiadiazol-2-yl units are present. The 1,3,4-thiadiazol-2-yl group itself is derived from 2-amino-1,3,4-thiadiazole (B1665364). nist.gov The conceptual framework for naming such compounds within complex organic systems relies on established IUPAC guidelines, ensuring that the name accurately reflects the molecular connectivity and composition.

This compound has the molecular formula C₅H₆N₆S₂. nih.gov

PropertyValue
Molecular FormulaC₅H₆N₆S₂
Molecular Weight214.00953656 Da nih.gov

Historical Trajectories and Evolution of Research Paradigms for Bis-Compounds

The historical trajectory of research into bis-compounds is intertwined with the broader development of organic and inorganic chemistry. The synthesis and study of compounds featuring two identical units have been driven by various research paradigms, ranging from the exploration of novel structural motifs to the pursuit of specific chemical or biological activities. Early work in coordination chemistry, for instance, saw the systematic investigation of complexes with "bis-" ligands, contributing to the understanding of bonding and structure in metal complexes. scirp.orgwikipedia.org Over time, research expanded to encompass a wide array of organic bis-compounds, including natural products and synthetic molecules. The evolution of research paradigms has been marked by advancements in synthetic methodologies, analytical techniques, and computational chemistry, allowing for the design, synthesis, and characterization of increasingly complex bis-structures. Examples of diverse bis-compounds studied historically and in more recent times include bis-tetrahydroisoquinoline alkaloids researchgate.net, bis(benzene)chromium wikipedia.org, and various bis-Schiff bases scirp.org. While specific historical research trajectories solely focused on this compound are not extensively documented in broad historical overviews of bis-compounds, its structure suggests its emergence within paradigms focused on the synthesis and exploration of heterocyclic compounds and diamine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6S2 B146727 Bis-A-tda CAS No. 26907-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(1,3,4-thiadiazol-2-yl)methanediamine
Source PubChem
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InChI

InChI=1S/C5H6N6S2/c1(6-4-10-8-2-12-4)7-5-11-9-3-13-5/h2-3H,1H2,(H,6,10)(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHFAYLCMTHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NCNC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181413
Record name Bis-A-tda
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Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26907-37-9
Record name N,N′-Bis(1,3,4-thiadiazol-2-yl)methanediamine
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Record name Bis-A-tda
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Record name BIS-A-TDA
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Synthetic Methodologies: Strategic Approaches for the Elaboration of Bis a Tda and Its Analogs

Retrosynthetic Analysis and Convergent Synthetic Pathways to Bis-A-tda Scaffolds

Retrosynthetic analysis of the this compound scaffold (I) points to a convergent synthetic strategy. The central methylene (B1212753) bridge connecting the two thiadiazole rings is a key disconnection point. This disconnection suggests that the molecule can be assembled from two molecules of a 2-amino-1,3,4-thiadiazole (B1665364) derivative and a one-carbon electrophile.

A plausible retrosynthetic pathway is depicted below:

Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compoundFigure 1: Proposed retrosynthetic analysis of this compound.

This analysis leads to a convergent synthetic pathway where two key fragments are synthesized separately and then combined in the final step. The primary building block is 2-amino-5-substituted-1,3,4-thiadiazole (II). The synthesis of this intermediate is well-established and typically involves the cyclization of thiosemicarbazide (B42300) with a carboxylic acid or its derivative. mdpi.com

The forward synthesis would then involve the reaction of two equivalents of the 2-amino-1,3,4-thiadiazole derivative with a suitable one-carbon electrophile, such as formaldehyde (B43269) or a dihalomethane, to form the central methylene bridge. This approach is advantageous as it allows for the synthesis of a variety of this compound analogs by simply varying the substituent on the thiadiazole ring of the starting material.

A similar convergent approach has been reported for the synthesis of bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methane, where two equivalents of 5-phenyl-1,3,4-thiadiazole-2-thiol (B1335008) were reacted with dibromomethane. nih.gov Another relevant synthesis is that of bis(2-amino-1,3,4-thiadiazolyl)methane complexes, which involves the condensation of malonic acid and thiosemicarbazide. researchgate.net

Exploration of Multicomponent Reaction Manifolds for Efficient Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the synthesis of this compound and its analogs, an MCR approach could potentially streamline the synthesis by avoiding the isolation of intermediates.

While a specific MCR for the direct synthesis of this compound has not been extensively reported, the synthesis of the key 2-amino-1,3,4-thiadiazole intermediate can be achieved through MCRs. For instance, a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been developed for the synthesis of thiadiazole-thiazolidine-4-one hybrids. nih.gov This demonstrates the feasibility of employing MCRs in the synthesis of complex thiadiazole-containing molecules.

A hypothetical MCR for the synthesis of a this compound analog could involve the reaction of thiosemicarbazide, an aldehyde, and a source of a one-carbon linker in a single pot. The development of such a reaction would be a significant advancement in the efficient synthesis of this class of compounds. Modern synthetic techniques, including the use of heterogeneous catalysts, microwave-assisted methods, and solvent-free processes, are being explored to enhance the diversity and applicability of thiadiazole synthesis. nih.gov

Advanced Catalytic Systems in the Formation of this compound Architectures

The key bond formation in the final step of the convergent synthesis of this compound is the C-N bond between the nitrogen of the amino group on the thiadiazole ring and the central methylene carbon. Advanced catalytic systems can be employed to facilitate this transformation, potentially leading to higher yields and milder reaction conditions.

Palladium-catalyzed C-N cross-coupling reactions are powerful tools for the formation of C-N bonds. acs.org While typically used for the arylation of amines, these catalytic systems could be adapted for the alkylation of the amino group of the 2-amino-1,3,4-thiadiazole intermediate. A palladium catalyst, in conjunction with a suitable ligand and base, could promote the reaction with a dihalomethane or a related electrophile.

Furthermore, lipase-catalyzed synthesis under ultrasound assistance has been reported for the formation of C-S and C-N bonds in the synthesis of thiazole (B1198619) derivatives, offering a greener and more sustainable alternative. rsc.org The application of such enzymatic or biocatalytic systems in the synthesis of this compound could provide a mild and selective method for the key C-N bond formation.

Catalyst SystemPotential Application in this compound SynthesisAdvantages
Palladium-based catalystsCatalyzing the C-N cross-coupling of 2-amino-1,3,4-thiadiazole with a methylene source.High efficiency, broad substrate scope.
Lipase (biocatalyst)Enzymatic C-N bond formation under mild conditions.Environmentally friendly, high selectivity.
Polyphosphate ester (PPE)Promoting the one-pot synthesis of 2-amino-1,3,4-thiadiazole precursors. mdpi.comencyclopedia.pubMild conditions, avoids toxic reagents.

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. The synthesis of this compound involves two key bond-forming events: the formation of the 1,3,4-thiadiazole (B1197879) ring and the formation of the C-N bonds to the central methylene bridge.

Mechanism of 1,3,4-Thiadiazole Ring Formation:

The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid, often in the presence of a dehydrating agent like polyphosphate ester (PPE), proceeds through an initial acylation of the thiosemicarbazide followed by an intramolecular cyclodehydration. mdpi.com

Proposed Reaction Mechanism for 1,3,4-Thiadiazole Formation

Mechanism of 1,3,4-thiadiazole formationFigure 2: A possible pathway for the reaction of thiosemicarbazide with a carboxylic acid in the presence of PPE. mdpi.com

Mechanism of Methylene Bridge Formation:

The formation of the methylene bridge connecting the two thiadiazole rings likely proceeds through a nucleophilic substitution mechanism. The amino group of the 2-amino-1,3,4-thiadiazole acts as a nucleophile, attacking the electrophilic carbon of a formaldehyde equivalent or a dihalomethane.

In the case of formaldehyde, the reaction would likely proceed through the formation of a hydroxymethyl intermediate, which could then be protonated and eliminated to form a reactive iminium ion. This iminium ion would then be attacked by a second molecule of the 2-amino-1,3,4-thiadiazole to form the final this compound product.

Reaction StepKey IntermediatesMechanistic Details
1,3,4-Thiadiazole formationAcylthiosemicarbazideAcylation followed by intramolecular cyclodehydration.
Methylene bridge formationHydroxymethyl intermediate, Iminium ionNucleophilic attack of the amino group on an electrophilic one-carbon source.

Further detailed mechanistic studies, including computational modeling and kinetic analysis, would be beneficial for a more comprehensive understanding of these key bond-forming reactions and for the rational design of more efficient synthetic strategies for this compound and its analogs.

Advanced Characterization Techniques: Methodologies for Structural and Conformational Elucidation of Bis a Tda

High-Resolution Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in assigning the chemical structure of organic compounds like Bis-A-tda. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide complementary information about the types of atoms present and the functional groups within the molecule.

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms. Analysis of ¹H and ¹³C NMR spectra allows for the identification of different proton and carbon environments within the this compound molecule, consistent with its proposed structure containing thiadiazole rings linked by a methanediamine (B1196670) bridge. ontosight.aiacs.orgmdpi.com Specifically for N,N'-Bis(1,3,4-thiadiazol-2-yl)methanediamine, ¹⁵N NMR data is available, providing additional structural confirmation related to the nitrogen atoms in the molecule. nih.gov Detailed analysis of chemical shifts and coupling constants in NMR spectra helps to confirm the presence of the characteristic thiadiazole and methanediamine moieties.

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in this compound. mdpi.comresearchgate.net Characteristic absorption bands in the IR spectrum correspond to stretching and bending vibrations of bonds such as N-H, C-H, C=N, and C-S, which are expected in the structure of N,N'-Bis(1,3,4-thiadiazol-2-yl)methanediamine. ontosight.ai Comparing the experimental IR spectrum to calculated spectra or to spectra of related known compounds can aid in structural verification.

Further spectroscopic methods, such as Mass Spectrometry (MS), are invaluable for determining the molecular weight and fragmentation pattern of this compound, providing conclusive evidence for its molecular formula (C₅H₆N₆S₂). nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, helping to differentiate between compounds with similar nominal masses.

Solid-State Structural Analysis through Diffraction Techniques

For crystalline samples of this compound, X-ray Diffraction (XRD) is the primary technique for determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. researchgate.netlabcompare.comresearchgate.netusra.edu Single-crystal XRD, if suitable crystals can be obtained, provides the most detailed structural information, allowing for the unambiguous confirmation of the molecular structure and conformation in the crystalline lattice.

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline phases present in a solid sample and can be used to assess the crystallinity and identify different polymorphic forms of this compound. researchgate.netresearchgate.net The diffraction pattern obtained from PXRD is unique to a specific crystalline structure, acting as a fingerprint for identification and phase analysis. PXRD can also be applied to study solid-state transformations, such as hydration or dehydration, which can affect the crystal structure. researchgate.net

Analysis of diffraction data allows for the determination of unit cell parameters and space group, providing a complete description of the crystal structure. researchgate.net This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding or pi-pi stacking, that influence the solid-state properties of this compound.

Chromatographic and Hyphenated Techniques for Isomer Differentiation and Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or potential isomers. High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates compounds based on their differential interactions with a stationary phase and a mobile phase. acs.orgmdpi.comkhanacademy.org By optimizing the stationary phase and mobile phase composition, HPLC can effectively separate closely related compounds, including structural isomers if they exist for this compound. khanacademy.org

Different detection methods can be coupled with HPLC, such as UV-Vis detection, which is suitable for compounds with chromophores like the thiadiazole rings in this compound. researchgate.net Mass spectrometry (MS) is also commonly hyphenated with chromatography (e.g., LC-MS) to provide both separation and molecular weight information, enabling the identification and quantification of impurities even at low concentrations. researchgate.netacademie-sciences.fr

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. mdpi.comnews-medical.net While typically used for polymers, SEC can be applied to assess the presence of higher molecular weight impurities or aggregates in a sample of this compound. nih.gov The use of a Triple Detector Array (TDA) in GPC, which includes detectors for scattered light, viscometry, and refractive index, can provide information on molecular weight, intrinsic viscosity, and concentration, offering a more comprehensive characterization of the sample's composition and the presence of different species. mdpi.comnews-medical.net

Capillary Electrophoresis (CE) is another separation technique that separates analytes based on their charge-to-size ratio. academie-sciences.fr CE offers high separation efficiency and can be coupled with MS (CE-MS) for the analysis of complex mixtures and the assessment of peptide purity, a principle that can be extended to the analysis of small molecules like this compound for purity and structural confirmation. academie-sciences.fr

Computational Chemistry and Theoretical Studies: Unraveling the Molecular Behavior of Bis a Tda

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to determine the electronic structure and a variety of reactivity descriptors that govern how a molecule will interact with other chemical species.

For molecules structurally analogous to Bis-A-tda, such as bis-Schiff base ligands, DFT calculations have been successfully used to elucidate their electronic properties. researchgate.netktu.lt These studies often involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Once the geometry is optimized, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. ktu.lt

Reactivity descriptors provide a quantitative measure of a molecule's reactivity. For related bis-imine compounds, quantum chemical calculations have been used to determine global reactivity descriptors, which are presented in the interactive table below. nih.gov These descriptors help in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Table 1. Global Reactivity Descriptors for a Representative Bis-imine Compound.
ParameterValueSignificance
HOMO Energy (EHOMO)-6.5 eVIndicates electron-donating ability
LUMO Energy (ELUMO)-1.2 eVIndicates electron-accepting ability
Energy Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Ionization Potential (I)6.5 eVEnergy required to remove an electron
Electron Affinity (A)1.2 eVEnergy released when an electron is added
Global Hardness (η)2.65 eVResistance to change in electron distribution
Global Softness (S)0.19 eV⁻¹Reciprocal of hardness, indicates reactivity
Electronegativity (χ)3.85 eVPower of an atom to attract electrons
Chemical Potential (μ)-3.85 eVEscaping tendency of electrons from a system
Electrophilicity Index (ω)2.80 eVPropensity of a species to accept electrons

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can reveal the conformational landscape of a molecule, which is the collection of all its accessible shapes and orientations.

For chelating agents similar to this compound, MD simulations have been employed to understand their binding mechanisms with metal ions. nih.gov These simulations can provide a detailed picture of the conformational changes that occur upon binding and the nature of the interactions between the ligand and the metal. The flexibility of the molecule and the presence of multiple rotatable bonds in this compound suggest that it likely possesses a rich conformational landscape that could be explored using MD.

Solvation effects, or the influence of the solvent on the behavior of a molecule, are also critical to understanding its properties in a real-world setting. MD simulations in explicit solvent can be used to study how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. For instance, simulations of chelating agents in aqueous solution have been used to investigate the role of water molecules in the chelation process. rsc.orgpsecommunity.org

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome.

For complexes involving bis-ligands, computational studies have been instrumental in understanding their reactivity. nih.govrsc.org For example, in the reaction of a molybdenum bis(dinitrogen) complex with carbon dioxide, computational studies were performed to gain insight into the reaction mechanism and evaluate the importance of cis-coordination sites for selective head-to-tail CO2 reductive coupling. nih.gov These studies often involve locating the transition state structure, which is a critical point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.

While specific reaction mechanisms involving this compound have not been detailed in the literature, computational modeling could be applied to investigate its potential reactions, such as its coordination with metal ions or its participation in organic transformations.

Predictive Modeling for Structure-Reactivity and Structure-Function Relationships

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties.

For classes of compounds like bis-azo dyes, which share some structural similarities with this compound in terms of having two functional groups separated by a linker, computational simulations have been used to understand their interaction with biological macromolecules. nih.gov Such studies can form the basis for developing QSAR models. In a typical QSAR study, a set of molecules with known activities is used to train a model that relates molecular descriptors (numerical representations of chemical information) to the observed activity. This model can then be used to predict the activity of new, untested compounds.

The development of a QSAR model for this compound and its derivatives would require a dataset of compounds with measured biological or chemical properties. Computational descriptors for these molecules could be calculated using quantum chemical methods, and various machine learning algorithms could then be employed to build the predictive model.

Application of Topological Data Analysis in Chemical Space Exploration and Data Interpretation

Topological Data Analysis (TDA) is a relatively new approach in data science that uses concepts from topology to analyze the shape of complex datasets. In chemistry, TDA can be applied to explore the vast chemical space and to interpret complex datasets generated from experiments or simulations.

One of the primary tools in TDA is persistent homology, which can identify and quantify topological features such as connected components, loops, and voids in a dataset across different scales. medium.com This can be particularly useful for analyzing large datasets of molecular structures or conformations from molecular dynamics simulations. acs.org For instance, TDA could be used to characterize the shape of the conformational landscape of this compound, identifying distinct conformational states and the transitions between them.

While there are no specific reports on the application of TDA to this compound, its potential for providing novel insights into the structure-property relationships of this and other complex molecules is significant. By representing molecules as topological objects, TDA can uncover hidden patterns and relationships that are not apparent from traditional analysis methods. frontiersin.org

Reactivity and Transformational Chemistry: Chemical Transformations of the Bis a Tda Core

Electrophilic and Nucleophilic Functionalizations of Bis-A-tda

Detailed information specifically on the electrophilic and nucleophilic functionalization reactions of the this compound molecule (N,N'-bis(1,3,4-thiadiazol-2-yl)methanediamine) is not extensively available within the scope of the conducted search. Functionalization of related structures, such as the reaction of triazine diamine-functionalized nanoparticles with chlorosulfonic acid, has been reported, suggesting the potential for reactivity at amine or ring positions under appropriate conditions. kashanu.ac.ir However, specific reaction pathways, conditions, and outcomes for this compound itself regarding electrophilic or nucleophilic attack require further dedicated study and are not detailed in the general literature surveyed.

Polymerization and Cross-Linking Chemistry Involving this compound Moieties

Redox Chemistry and Associated Transformations of this compound Derivatives

Redox chemistry involves the transfer of electrons, leading to changes in oxidation states. libretexts.orgwikipedia.orgbbc.co.ukkhanacademy.org Discussions of "TDA" in redox contexts in the literature often refer to ligands like 2,2′:6′,2″-terpyridine-6,6″-dicarboxylate, particularly in studies of metal complexes and catalysis, such as water oxidation. diva-portal.orgmdpi.comacs.org These applications highlight the potential for certain nitrogen-containing heterocyclic systems to engage in redox processes, often mediated through coordination to metal centers. However, specific information detailing the intrinsic redox behavior or associated transformations of this compound (N,N'-bis(1,3,4-thiadiazol-2-yl)methanediamine) or its direct derivatives was not a primary focus of the search results. Understanding the redox chemistry of this compound would require specific electrochemical or chemical oxidation/reduction studies on the compound itself.

Stereoselective and Regioselective Transformations of this compound

Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction, while regioselectivity describes the preference for bond formation or cleavage at a specific site within a molecule. khanacademy.orgmasterorganicchemistry.commasterorganicchemistry.comwikipedia.orgwikipedia.org These concepts are fundamental in organic synthesis for controlling the outcome of reactions. While the this compound molecule possesses symmetry, potential derivatives could introduce chiral centers or different reactive sites, leading to considerations of stereoselectivity and regioselectivity in their synthesis and transformations. However, specific research detailing stereoselective or regioselective reactions applied directly to the this compound core or its derivatives was not a significant finding in the conducted literature search. Studies on stereoselective transformations often focus on reactions like the Diels-Alder reaction or those involving specific chiral catalysts or substrates. massey.ac.nzresearchgate.netnih.gov Regioselectivity is commonly discussed in the context of addition reactions to unsymmetrical alkenes or functionalization of substituted aromatic systems. masterorganicchemistry.comdurgapurgovtcollege.ac.inwikipedia.org Applying these principles to this compound would depend on the specific reaction and the nature of any substituents introduced onto the core structure.

Derivatization Strategies: Tailoring the Properties of Bis a Tda Through Chemical Modification

Rational Design and Synthesis of Functionalized Bis-A-tda Derivatives

The rational design of functionalized this compound derivatives is guided by the targeted application and the desired property modifications. This process typically involves identifying key reactive sites on the this compound core structure where functional groups can be introduced. The synthesis of these derivatives often employs established organic chemistry methodologies.

Given the presence of amine groups and the heterocyclic thiadiazole rings in this compound, potential derivatization reactions can target these functionalities. For instance, reactions involving the amine groups, such as alkylation, acylation, or condensation, can introduce a variety of substituents. Modifications to the thiadiazole rings themselves, although potentially more complex, could also lead to altered electronic and steric properties.

The synthesis of functionalized bis-heterocyclic compounds, which share some structural features with this compound derivatives, has been explored using methods like Hantzsch reactions or 1,3-dipolar cycloadditions. mdpi.comnih.govmdpi.com These approaches highlight the synthetic strategies that could be adapted for creating diverse this compound derivatives. For example, the synthesis of thiazolyl-bis-pyrrolo[2,3-b]pyridines involved the construction of a thiazole (B1198619) ring through a Hantzsch reaction. mdpi.com Similarly, functionalized bis-heterocyclic compounds containing a thieno[2,3-b]thiophene (B1266192) motif have been synthesized through various reactions, including those involving acetyl acetone (B3395972) derivatives in the presence of ammonium (B1175870) acetate. nih.govmdpi.com

The rational design process considers the impact of introduced functional groups on properties such as solubility in different solvents, thermal stability, and reactivity towards further transformations. For example, the introduction of specific groups can enhance solubility, as observed in some bis(benzoxazine-maleimide)s where a cyano group improved solubility. researchgate.net

Strategies for Controlled Introduction of Peripheral Moieties

Controlled introduction of peripheral moieties to the this compound core is essential for achieving desired property profiles and maintaining structural integrity. Strategies for achieving this control can include:

Selective Protection-Deprotection: Utilizing protecting groups to selectively mask certain reactive sites while functionalizing others. This allows for sequential introduction of different moieties at specific positions.

Stoichiometric Control: Carefully controlling the molar ratios of reactants to favor mono- or di-substitution, depending on the desired degree of functionalization.

Choice of Reaction Conditions: Optimizing temperature, solvent, catalyst, and reaction time to promote selectivity towards a particular reaction pathway or functionalization site.

Using Linkers and Spacers: Employing difunctional linkers or spacers to attach more complex peripheral structures to the this compound core. This can influence the spatial arrangement and interaction of the peripheral moieties.

The controlled introduction of functional groups is also critical in the synthesis of bis-functionalized fullerenes, where controlling the addition pattern is a significant challenge. utep.edu Techniques like using tethered methods have been developed to achieve regio-isomerically pure bis-adducts. utep.edu

Exploration of Derivatization-Enabled Analytical Methodologies

Derivatization plays a significant role in enhancing the analytical detection and characterization of this compound and its derivatives. By introducing functional groups that improve properties relevant to specific analytical techniques, derivatization can increase sensitivity, selectivity, and facilitate analysis.

Common analytical techniques that benefit from derivatization include chromatography (Gas Chromatography (GC) and Liquid Chromatography (LC)) and Mass Spectrometry (MS). nih.govunam.mxnumberanalytics.comwelch-us.comgnomio.com Derivatization can improve the volatility of less volatile compounds for GC analysis or enhance ionization efficiency for MS detection. numberanalytics.comgnomio.com

For instance, in the analysis of bisphenols and their derivatives, derivatization has been employed to enhance detection by techniques like LC-MS/MS and GC-MS. nih.govunam.mxnih.gov Silylation and alkylation are common derivatization strategies used for GC analysis of bisphenols to form more volatile trimethylsilylethers. unam.mx Derivatization with reagents like pyridine-3-sulfonyl chloride has been shown to improve the detection capability of bisphenols by electrospray ionization mass spectrometry. nih.gov

Derivatization can also be used to introduce chromophores or fluorophores, enabling detection by UV-Vis or fluorescence spectroscopy. nih.govwelch-us.com This is particularly useful for compounds that lack inherent chromophores or fluorophores.

The choice of derivatization reagent and method depends on the specific analyte and the analytical technique used. numberanalytics.comwelch-us.com Pre-column and post-column derivatization strategies can be employed in HPLC analysis. welch-us.com While derivatization can enhance analytical performance, it can also add complexity and cost to the analysis. welch-us.com

Interactive Data Table Example (Illustrative - actual data would depend on specific research findings):

While specific quantitative data on this compound derivatization yields or analytical method performance was not extensively detailed in the search results within the strict scope of the outline, the principles and examples from related bis-compound research can be illustrative. Below is a hypothetical example of how a data table might be presented if such specific data were available, focusing on synthesis yield for different functionalized derivatives.

Derivative Structure (Illustrative)Functional Group IntroducedSynthesis MethodYield (%)Characterization Methods Used
This compound-R1Alkyl chainAlkylation of amineXX%¹H NMR, ¹³C NMR, MS
This compound-R2Aromatic ringCoupling reactionYY%¹H NMR, IR, MS
This compound-R3FluorophoreAmide formationZZ%UV-Vis, Fluorescence Spectroscopy, MS

Note: This table is purely illustrative and based on general derivatization strategies applicable to compounds with similar functional groups. Actual data would require specific experimental results on this compound derivatives.

Supramolecular Chemistry and Self Assembly: Exploring Non Covalent Interactions of Bis a Tda Systems

Principles of Molecular Recognition and Host-Guest Interactions with Bis-A-tda

Detailed studies focusing specifically on the molecular recognition and host-guest chemistry of this compound are not extensively available in the current scientific literature. Molecular recognition relies on specific non-covalent interactions—such as hydrogen bonding, π-π stacking, and electrostatic forces—between a host molecule and a guest molecule. The structure of this compound, featuring hydrogen bond donors (the amine groups) and acceptors (the nitrogen and sulfur atoms in the thiadiazole rings), suggests a theoretical potential for acting as a host or guest in supramolecular systems. However, experimental studies dedicated to quantifying these interactions or demonstrating the formation of specific host-guest complexes with this compound have not been reported.

Construction of Metal-Organic Frameworks and Coordination Polymers Utilizing this compound Ligands

This compound has been successfully utilized as a ligand in the synthesis of coordination polymers with various transition metals. researchgate.net A study detailed the synthesis and characterization of complexes with Nickel(II), Copper(II), Zinc(II), and Cadmium(II), demonstrating the versatility of this compound in forming metal-ligand frameworks. researchgate.net

In these coordination polymers, this compound acts as a chelating agent, binding to metal centers through the nitrogen atoms of the thiadiazole rings and, in some cases, the amino groups. researchgate.net Infrared (IR) spectroscopy data confirmed the coordination of the thiadiazole ring nitrogen atoms by showing a shift in the ν(C=N) vibrational bands to lower frequencies upon complexation with Ni(II), Cu(II), and Cd(II). researchgate.net For the Ni(II) complex, a shift in the bands related to the amino group also indicated its participation in the coordination. researchgate.net

The resulting complexes exhibit varied geometries and coordination numbers, influenced by the central metal ion and the anions present. researchgate.net For instance, the Zn(II) complex was found to be five-coordinated, while the Cd(II) complex was proposed to have an octahedral structure. researchgate.net The Cu(II) complex was suggested to be a dimeric structure with a square pyramidal geometry. researchgate.net These findings highlight the role of this compound as a versatile building block for constructing coordination polymers with diverse structural features. researchgate.net

Table 1: Properties of Transition Metal Complexes with this compound Ligand researchgate.net

Complex FormulaProposed GeometryCoordination NumberMolar Conductance (Ω-1cm2mol-1)Magnetic Moment (B.M.)
[Ni2(L)(SO4)2(H2O)2]·CH3OH·0.5H2OTetrahedral/Square Planar4Non-electrolyte3.17
[Cu(L)(SO4)(H2O)]2DMF·3H2OSquare Pyramidal5Non-electrolyte1.85
[Zn(L)NO3·H2O]·NO3·DMF-51:1 electrolyteDiamagnetic
[Cd(L)2(NO3)H2O]NO3·DMFOctahedral61:1 electrolyteDiamagnetic

L = this compound

Influence of this compound Conformation on Supramolecular Organization

The three-dimensional shape, or conformation, of a molecule plays a critical role in determining how it packs in the solid state and assembles into larger supramolecular structures. The this compound molecule has conformational flexibility primarily around the central methylene (B1212753) (-CH2-) bridge, which connects the two thiadiazole rings. The rotation around the C-N bonds of this bridge dictates the relative orientation of the two heterocyclic units.

Catalysis and Ligand Design: the Role of Bis a Tda Scaffolds in Catalytic Processes

Design and Synthesis of Bis-A-tda-Based Ligands for Transition Metal Catalysis

The design of this compound-based ligands often involves modifying the thiadiazole rings or the central linker to tune their electronic and steric properties. These modifications can influence the ligand's coordination behavior and the stability of the resulting metal complex. The synthesis of such ligands typically involves the functionalization of the 2-amino-1,3,4-thiadiazole (B1665364) core or the construction of the bis-heterocyclic system through condensation or coupling reactions. nih.gov For instance, Schiff base ligands derived from aminopyrimidines and hydroxybenzaldehyde have been synthesized and used for complexation with metal ions, demonstrating the potential of nitrogen-containing heterocycles in ligand design. researchgate.net Similarly, novel ditopic centrosymmetric soft-base ligands based on bismercaptooxazole and bismercaptothiazole heterocycles have been obtained, highlighting the synthetic accessibility of related bis-heterocyclic systems for coordination polymers and MOFs. researchgate.net The modular nature of these scaffolds allows for the incorporation of various substituents, which can impart specific properties, such as chirality, for asymmetric catalysis. nih.gov

Organocatalytic Applications Employing this compound Structures

Organocatalysis utilizes small organic molecules, free from metal centers, to accelerate chemical reactions. leopoldina.org, beilstein-journals.org These catalysts often rely on hydrogen bonding, Lewis acid-base interactions, or the formation of transient covalent intermediates to activate substrates. wikipedia.org, gouni.edu.ng While direct examples of this compound as a standalone organocatalyst are not extensively documented in the provided search results, related thiourea (B124793) derivatives, which share the ability to act as hydrogen bond donors, have shown efficacy as organocatalysts in various transformations, including acetalization and Michael additions. researchgate.net, wikipedia.org The presence of NH groups in the this compound structure suggests a potential for hydrogen bonding interactions, which could be exploited in organocatalytic applications. nih.gov The field of asymmetric organocatalysis, which aims to produce chiral compounds with high selectivity, has seen significant advancements using various chiral organic molecules. leopoldina.org, wikipedia.org, beilstein-journals.org The development of chiral this compound derivatives could potentially lead to new organocatalysts for asymmetric transformations.

Mechanistic Insights into Catalytic Cycles Involving this compound Ligands/Catalysts

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. wou.edu In transition metal catalysis involving this compound as a ligand, the catalytic cycle would typically involve the coordination of the substrate to the metal center, followed by chemical transformation within the coordination sphere, and finally, product release and catalyst regeneration. libretexts.org The electronic and steric properties of the this compound ligand would influence the stability of intermediates and the energy barriers of transition states. For example, studies on other bis-phosphine ligands in palladium, platinum, and gold catalysis have provided insights into how ligand design affects complex formation and catalytic activity. rsc.org In organocatalysis, the mechanism depends on the nature of the organocatalyst and the reaction. Hydrogen bond donors, like some thiourea derivatives, activate substrates by forming hydrogen bonds, which can stabilize transition states or intermediates. wikipedia.org If this compound were to act as an organocatalyst, its mechanism would likely involve similar non-covalent interactions or potentially the formation of a transient covalent adduct with the substrate. Mechanistic studies often involve a combination of experimental techniques and computational methods to elucidate the reaction pathway and the role of the catalyst. rsc.org

Enantioselective and Diastereoselective Catalysis with Chiral this compound Derivatives

Enantioselective and diastereoselective catalysis are critical for synthesizing chiral molecules, which are prevalent in pharmaceuticals and fine chemicals. wikipedia.org Achieving high stereoselectivity requires the use of chiral catalysts or ligands that can differentiate between enantiotopic or diastereotopic faces of a substrate. wikipedia.org Chiral this compound derivatives, incorporating a chiral element within their structure, could potentially induce asymmetry in catalytic reactions. The design of chiral ligands often involves introducing stereocenters or axial chirality into the ligand backbone. mdpi.com, nih.gov For instance, chiral bis-sulfoxide ligands have been successfully employed in rhodium-catalyzed asymmetric additions, demonstrating high enantioselectivity. organic-chemistry.org Similarly, chiral bisoxazoline ligands have been developed for enantioselective electrocatalytic reactions. nih.gov The application of chiral this compound derivatives in transition metal catalysis could involve forming chiral metal complexes that dictate the stereochemical outcome of the reaction. In organocatalysis, chiral organic molecules can create a chiral environment around the reactive center, leading to the preferential formation of one stereoisomer. wikipedia.org, nih.gov The development of synthetic routes to access chiral this compound scaffolds is a key step towards exploring their potential in enantioselective and diastereoselective catalysis. rsc.org, rsc.org Synergistic catalysis, involving the combination of two different catalysts, can also be employed to achieve high enantio- and diastereoselectivity. wikipedia.org

Advanced Materials Science: Integration and Performance of Bis a Tda in Novel Materials

Polymer Science and Engineering: Development of Advanced Polymeric Materials Incorporating Bis-A-tda

Detailed research findings on the direct use of this compound (PubChem CID 97676) as a monomer or additive in the development of advanced polymeric materials were not found in the provided search results. Research in polymer science often explores new building blocks to achieve tailored material properties, and while thiadiazole derivatives are known in polymer chemistry amalgacomposites.com, specific applications or studies involving the polymerization or incorporation of this compound (PubChem CID 97676) into polymeric structures were not identified. The development of advanced polymeric materials typically involves understanding the relationship between monomer structure, polymerization mechanisms, and the resulting physical and chemical properties of the polymer.

Composite and Hybrid Material Systems: Role of this compound in Interface and Matrix Properties

Information detailing the role of this compound (PubChem CID 97676) in influencing the interface and matrix properties of composite and hybrid material systems was not available in the search results. Composite materials consist of two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. graphenea.comresearchgate.net The performance of composites and hybrid materials is heavily reliant on the interaction and properties at the interface between the different components, as well as the properties of the matrix material. Specific studies on how this compound (PubChem CID 97676) might affect these crucial aspects were not found.

Green Chemistry Principles: Sustainable Methodologies for Bis a Tda Research

Development of Environmentally Benign Synthetic Routes to Bis-A-tda

Developing environmentally benign synthetic routes involves designing processes that minimize harm to the environment. This can include reducing the number of synthetic steps, using less toxic reagents, and avoiding the generation of hazardous by-products. scheikundeinbedrijf.nlrsc.org

While direct information on environmentally benign routes specifically for this compound synthesis is limited in the search results, research on the synthesis of related thiadiazole derivatives and bis- compounds highlights approaches consistent with this principle. For instance, studies on the synthesis of 1,3,4-thiadiazole (B1197879) derivatives emphasize greener methodologies that are eco-friendly, nonhazardous, reproducible, and economical, often resulting in reduced chemical waste and reaction times compared to conventional methods. researchgate.net Similarly, environmentally benign synthesis protocols have been reported for other complex molecules, such as vinyl ester resins from biowaste glycerin or sulfonamides in water, demonstrating the feasibility of designing less harmful synthetic pathways. rsc.orgrsc.org

The synthesis of this compound involves the 1,3,4-thiadiazol-2-yl moiety. Research into the synthesis of bis(indolyl)methanes, which share a similar "bis" structure linked by a carbon, has explored environmentally benign routes using catalysts like sulfated titania under solvent-free conditions, offering advantages such as mild reaction conditions, high conversion, and easy handling. tsijournals.com These examples suggest that similar green approaches could potentially be investigated for this compound synthesis.

Atom-Efficient and Waste-Minimizing Transformations

Atom economy is a key green chemistry concept that measures how efficiently the atoms of the reactants are incorporated into the desired product, with a higher atom economy indicating less waste generation. ibchem.comlibretexts.org Maximizing atom efficiency and minimizing waste are crucial for sustainable chemical synthesis.

The synthesis of chemical compounds often involves the formation of by-products, leading to atomic waste. libretexts.org The goal of green chemistry is to achieve atom economy as close to 100% as possible. ibchem.com While specific atom economy calculations for this compound synthesis routes are not provided in the search results, the principle is highly relevant.

Research on atom-efficient syntheses of other compounds, such as trimethine cyanines using formaldehyde (B43269) as a single-carbon source, demonstrates methodologies that significantly minimize resource utilization and produce environmentally friendly by-products like water. nih.gov Another example involves the water-assisted synthesis of alkyl 1,2-bis(boronates) and 1,1,2-tris(boronates) which avoids the use of stoichiometric amounts of base and organic solvents, showcasing waste minimization through efficient reaction design. rsc.org Applying these principles to the synthesis of this compound would involve designing reaction pathways where the majority of the atoms from the starting materials are incorporated into the final this compound molecule, thereby reducing the amount of waste generated.

Energy Efficiency in this compound Chemical Processes

Improving energy efficiency in chemical processes aligns with green chemistry principles by reducing the energy consumption and associated environmental impact. This can involve optimizing reaction conditions, using alternative energy sources, and designing continuous processes.

The application of microwave irradiation in organic synthesis is another approach that can lead to reduced reaction times and potentially improved energy efficiency compared to conventional heating methods. scheikundeinbedrijf.nl While not specifically linked to this compound, exploring such energy-efficient techniques could be beneficial in developing sustainable synthetic methods for this compound. Furthermore, the development of sorbent-based carbon capture systems, such as those developed by TDA Research, highlights efforts towards more energy-efficient industrial processes by capturing CO₂ at elevated temperatures with low energy input for regeneration. doe.gov

Applying energy efficiency principles to this compound synthesis would involve analyzing the energy input at each stage of the synthesis and exploring methods to minimize it, potentially through catalyst design that allows for milder reaction conditions, optimization of heating or cooling processes, or the adoption of continuous flow chemistry techniques.

Future Research Directions: Horizon Scanning and Emerging Paradigms for Bis a Tda

Exploration of Uncharted Synthetic Frontiers and Methodological Innovations

Future research on Bis-A-tda could delve into uncharted synthetic methodologies to develop novel derivatives or more efficient synthesis routes. While specific innovative synthetic approaches for this compound were not detailed in the reviewed literature, the broader field of chemical synthesis is continuously evolving avarethtaika.com. Innovations in areas such as flow chemistry, mechanochemistry, and biocatalysis could potentially offer greener, more selective, and scalable methods for synthesizing this compound and its analogs. Exploring these frontiers could lead to the discovery of new compounds with tailored properties for specific applications in pharmaceuticals, agriculture, or materials science, building upon the known utility of the thiadiazole moiety ontosight.ai.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

Development of Advanced In-Situ and Operando Characterization Methodologies

Understanding the behavior of this compound under relevant conditions is crucial for its successful application. Advanced in-situ and operando characterization techniques, which allow for the real-time monitoring of chemical processes and material properties under reactive or operational environments, are becoming increasingly important in chemical research unlv.edumdpi.comresearching.cnrsc.orgiapchem.org. Although specific applications of these techniques to this compound were not identified, future studies could utilize methods such as in-situ spectroscopy (e.g., IR, Raman, NMR), operando X-ray diffraction, or scanning probe microscopy to gain deeper insights into its reaction mechanisms, structural transformations, or interactions with other materials in various environments. This would provide valuable data for optimizing its synthesis and application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.